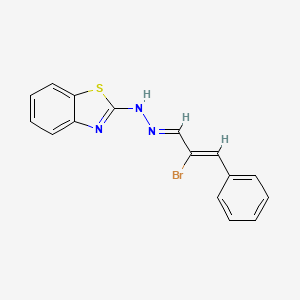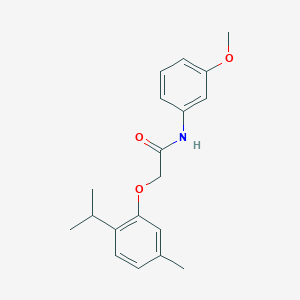![molecular formula C21H24N2O5S B5609295 2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5609295.png)
2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrahydroisoquinolines involves complex chemical reactions. For instance, Inoue et al. (2008) developed a highly sensitive method for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines (TIQs) using high-performance liquid chromatography, indicating the complexity involved in synthesizing and analyzing compounds within this chemical class (Inoue, Matsubara, & Tsuruta, 2008). Additionally, Liu et al. (2016) described a visible light-promoted synthesis of heterocyclic derivatives, highlighting advanced techniques in the synthesis of complex molecules like our compound of interest (Liu, Cong, Liu, & Sun, 2016).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinolines and similar compounds has been extensively studied. Ukrainets et al. (2014) explored the cyclization processes to form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, which provides insight into the molecular configurations and structural dynamics of related compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives are characterized by complex mechanisms. Sugiura et al. (1997) described the stereochemical aspects during the substitution reaction of certain tetrahydroisoquinoline derivatives with amines, illustrating the intricate chemical behavior of these molecules (Sugiura, Asai, Hamada, Hatano, Kurono, Suezawa, & Hirota, 1997).
Physical Properties Analysis
The physical properties of tetrahydroisoquinolines and related compounds, such as solubility, melting points, and boiling points, are crucial for their application in various fields. However, detailed research specifically focusing on the physical properties of "2-[(4-methoxyphenyl)sulfonyl]-3-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline" is limited in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are vital for understanding the applications and handling of tetrahydroisoquinoline derivatives. Studies like those conducted by Toda, Sakagami, & Sano (1999) on the synthesis of tetrahydroquinolines via Pummerer-Type Reaction provide insights into the reactivity and potential chemical properties of related compounds (Toda, Sakagami, & Sano, 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-6-8-19(9-7-18)29(25,26)23-15-17-5-3-2-4-16(17)14-20(23)21(24)22-10-12-28-13-11-22/h2-9,20H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRHEPWSECCNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5609214.png)
![2-[(3-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5609219.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[3-(3-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609225.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5609233.png)


![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-pyrazin-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609263.png)
![4-[(1-isobutyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5609264.png)

![2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5609273.png)
![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5609301.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)